molecular formula C11H18N2 B14567239 N~1~-Methyl-N~1~-(1-phenylethyl)ethane-1,2-diamine CAS No. 61694-84-6

N~1~-Methyl-N~1~-(1-phenylethyl)ethane-1,2-diamine

Cat. No.: B14567239
CAS No.: 61694-84-6
M. Wt: 178.27 g/mol
InChI Key: BCHZKTHEJAJBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-Methyl-N~1~-(1-phenylethyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a methyl group and a phenylethyl group attached to the nitrogen atoms of an ethane-1,2-diamine backbone

Properties

CAS No.

61694-84-6

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N'-methyl-N'-(1-phenylethyl)ethane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-10(13(2)9-8-12)11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3

InChI Key

BCHZKTHEJAJBEW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(C)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N~1~-(1-phenylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with methylating and phenylethylating agents. One common method is the alkylation of ethane-1,2-diamine with methyl iodide and 1-phenylethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of N1-Methyl-N~1~-(1-phenylethyl)ethane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-Methyl-N~1~-(1-phenylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary amines

    Substitution: Various substituted diamines depending on the reagents used

Scientific Research Applications

N~1~-Methyl-N~1~-(1-phenylethyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N1-Methyl-N~1~-(1-phenylethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, enzyme activity, or gene expression, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-phenylethylenediamine
  • N-Methyl-N-benzylethylenediamine
  • N-Methyl-N-(2-phenylethyl)ethylenediamine

Uniqueness

N~1~-Methyl-N~1~-(1-phenylethyl)ethane-1,2-diamine is unique due to the presence of both a methyl group and a phenylethyl group on the nitrogen atoms. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specialized applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.